molecular formula C19H24Br2Cl2N2O2 B2778343 1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185038-46-3

1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2778343
CAS RN: 1185038-46-3
M. Wt: 543.12
InChI Key: FYUOLUQMYCZAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as DRD2 antagonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Receptor Antagonistic Activity : Analogous compounds, such as those with a phenylpiperazine moiety, have been synthesized for their potential α_1 receptor antagonistic activity. These compounds show promise in the design of receptor antagonists, indicating a methodology that could be applicable to the synthesis and evaluation of "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" for similar purposes (J. Hon, 2013).

  • Antimicrobial and Antiradical Activity : Research into structurally related compounds has shown potential antimycobacterial activity against pathogenic strains, such as Mycobacterium kansasii and Mycobacterium avium, suggesting that "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" might also possess similar bioactive properties if synthesized and tested in a similar context (K. Waisser et al., 2007).

  • Anticonvulsant and Antidepressant Properties : Derivatives of phenylpiperazine have been investigated for their potential as anticonvulsant and antidepressant agents, indicating that compounds with a phenylpiperazine core may have multifaceted applications in neuromedical research. This suggests that "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" could be explored for similar pharmacological activities (K. Kamiński et al., 2015).

Chemical Design and Pharmacophore Studies

  • Pharmacophore Models and Drug Design : The design of compounds with arylpiperazine moieties, based on pharmacophore models, highlights the importance of structural design in enhancing the affinity and selectivity towards specific receptors, such as 5-HT1A serotonin receptors. This approach could be valuable in guiding the synthesis and evaluation of "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" for targeted biological activities (J. Handzlik et al., 2011).

properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O2.2ClH/c20-15-6-7-19(18(21)12-15)25-14-17(24)13-22-8-10-23(11-9-22)16-4-2-1-3-5-16;;/h1-7,12,17,24H,8-11,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUOLUQMYCZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Br2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.